molecular formula C14H20N2 B13310483 3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1339437-48-7

3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13310483
CAS No.: 1339437-48-7
M. Wt: 216.32 g/mol
InChI Key: XVHNUQIVAVFLQU-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core structure with a pyrrolidine ring attached at the third position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring can be used to construct the desired structure . Another approach involves the addition of a pyran ring to an existing pyrrole ring, followed by intramolecular heterocyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The choice of starting materials and reaction pathways can also be tailored to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline and pyrrolidine compounds.

Scientific Research Applications

3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of a quinoline core with a pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1339437-48-7

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

3-methyl-1-pyrrolidin-3-yl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C14H20N2/c1-11-8-12-4-2-3-5-14(12)16(10-11)13-6-7-15-9-13/h2-5,11,13,15H,6-10H2,1H3

InChI Key

XVHNUQIVAVFLQU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N(C1)C3CCNC3

Origin of Product

United States

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